Malvalic acid

Description

Contextualization within Cyclopropenoid Fatty Acid Research

Malvalic acid belongs to the class of cyclopropenoid fatty acids (CPFAs), a group of lipids characterized by the presence of a cyclopropane (B1198618) ring within their aliphatic chain. ontosight.aiebi.ac.ukosti.govnih.govontosight.aicsic.esresearchgate.netmdpi.commdpi.comd-nb.infodss.go.thresearchgate.nettaylorandfrancis.combioscience.co.uksemmelweis.hu These compounds are found in various organisms, including bacteria and plants, and are particularly concentrated in the seed oils of species belonging to botanical families such as Malvaceae, Sterculiaceae, Tiliaceae, Bombacaceae, and Sapindaceae. d-nb.infodss.go.thsemmelweis.hugerli.complantfadb.org The distinctive, strained cyclopropane ring structure imparts unique chemical and physical properties to CPFAs, offering the oxidative stability of saturated fatty acids while retaining some characteristics of unsaturated fatty acids. osti.govnih.gov A key biochemical significance of CPFAs, including this compound, is their potent ability to inhibit the enzyme stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase. osti.govnih.govresearchgate.netmdpi.commdpi.comtaylorandfrancis.combioscience.co.uk This inhibition disrupts the normal conversion of saturated fatty acids, such as stearic acid, into monounsaturated fatty acids like oleic acid. mdpi.commdpi.comtaylorandfrancis.combioscience.co.ukgerli.com Beyond enzyme inhibition, CPFAs have been associated with a broad spectrum of biological activities, including insecticidal, antifungal, antibiotic, antiviral, hormonal, carcinogenic, and antitumoral effects. ontosight.aimdpi.comgerli.com

Historical Perspective of its Discovery and Recognition in Plant Lipids

The scientific exploration of cyclopropenoid fatty acids commenced with the identification of sterculic acid (9,10-methylene octadec-9-enoic acid) by Nunn in 1952, isolated from Sterculia foetida oil. gerli.comgerli.com this compound, recognized as an analogue of sterculic acid, was subsequently identified in 1957 by Mac Farlane within the seed oil of Malva verticillata. gerli.comgerli.com Chemically, this compound is systematically named 8,9-methylene-8Z-heptadecenoic acid, although it is more commonly referred to by its IUPAC name, 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid. ebi.ac.uklipidmaps.orgnih.gov It is also known by several synonyms, including malvic acid, halphenic acid, malvalinic acid, and halphen acid. ebi.ac.uklipidmaps.orgnih.govncats.io Cottonseed oil (Gossypium hirsutum) emerged as one of the earliest and most significant sources where the presence of CPFAs, including this compound, was documented and studied in oils intended for human consumption. gerli.comoregonstate.edu this compound has since been identified in the seed oils of numerous plant species across diverse families, such as Crotalaria retusa, Gnetum parvifolium, Heritiera littoralis, Sterculia foetida, Bombax munguba, Hibiscus syriacus, Durio zibethinus, Litchi chinensis, and various Gossypium species. researchgate.netmdpi.comd-nb.infodss.go.thresearchgate.nettaylorandfrancis.combioscience.co.ukgerli.complantfadb.orgnih.govresearchgate.netresearchgate.net

Unique Structural Features and their Significance in Biochemical Studies

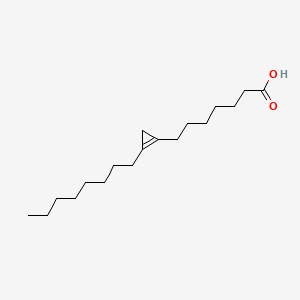

This compound possesses the molecular formula C18H32O2 and a molecular weight of approximately 280.45 g/mol . ebi.ac.uklipidmaps.orgnih.govncats.iomedkoo.com Its structure is defined by an 18-carbon chain featuring a cyclopropene (B1174273) ring formed by a methylene (B1212753) bridge between carbon atoms 8 and 9. ebi.ac.ukcsic.esd-nb.infobioscience.co.uknih.govwikipedia.org This cyclopropene ring is characterized by significant strain and reactivity, exhibiting chemical properties analogous to a double bond. gerli.comoregonstate.edu This unique structural attribute is directly responsible for its potent inhibitory action on stearoyl-CoA desaturase (SCD). mdpi.commdpi.comtaylorandfrancis.combioscience.co.uk The mechanism involves the formation of a stable complex between the cyclopropenoyl moiety and the enzyme's active site, effectively preventing the desaturation of stearic acid. mdpi.comtaylorandfrancis.com The biochemical significance of this inhibition lies in its profound impact on cellular lipid metabolism, leading to an altered ratio of saturated to unsaturated fatty acids within biological tissues. mdpi.commdpi.comtaylorandfrancis.combioscience.co.ukgerli.com Furthermore, the strained ring structure contributes to its toxicological profile, including potential carcinogenic and co-carcinogenic effects observed in various animal models. oregonstate.edu

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H32O2 | ebi.ac.uklipidmaps.orgnih.govmedkoo.com |

| Molecular Weight | 280.45 g/mol | nih.govncats.iomedkoo.com |

| CAS Number | 503-05-9 | ebi.ac.ukbioscience.co.uknih.govncats.iomedkoo.com |

| IUPAC Name | 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid | ebi.ac.uklipidmaps.orgnih.gov |

| Synonyms | Malvic acid, Halphen acid, Malvalinic acid, Halphen acid, Malvalsaeure | ebi.ac.uklipidmaps.orgnih.govncats.io |

| Structure Description | An 18-carbon fatty acid featuring a cyclopropene ring between C8 and C9, with an octyl substituent on the cyclopropene ring. ebi.ac.ukcsic.esd-nb.infobioscience.co.uknih.govwikipedia.org |

Overview of Major Academic Research Areas on this compound

Academic research on this compound spans several key disciplines, reflecting its multifaceted biological and chemical significance:

Lipid Metabolism and Enzyme Inhibition: A primary focus is this compound's potent inhibition of stearoyl-CoA desaturase (SCD). Studies investigate how this inhibition influences cellular fatty acid profiles, membrane properties, and broader metabolic pathways. mdpi.commdpi.comtaylorandfrancis.combioscience.co.ukgerli.com

Toxicology and Carcinogenicity: Research has explored the toxicological implications of this compound, particularly its role as a co-carcinogen with agents like aflatoxin B1 and its potential intrinsic carcinogenic properties in animal models. oregonstate.edu

Biochemistry and Biosynthesis: Investigations aim to elucidate the biochemical pathways responsible for the biosynthesis of this compound and other cyclopropenoid fatty acids within plants. ontosight.aiwikipedia.org

Plant Physiology and Defense Mechanisms: The presence of CPFAs in plant seed oils is hypothesized to play a role in plant defense, potentially by interfering with insect development and herbivory. osti.govnih.gov

Chemical Research: this compound serves as a valuable model compound for studying the reactivity and chemical properties of cyclopropene-containing molecules in organic chemistry.

Potential Therapeutic Applications: The capacity of this compound to inhibit SCD has generated interest in its potential therapeutic uses for metabolic disorders, obesity, and certain types of cancer, by modulating lipid biosynthesis pathways.

Table 2: Occurrence of this compound in Plant Seed Oils

| Plant Species | Family | Reported this compound Content (%) | Key References |

| Malva verticillata | Malvaceae | Not specified (discovery source) | gerli.comgerli.com |

| Sterculia foetida | Sterculiaceae | 4-10% | mdpi.comoregonstate.eduresearchgate.net |

| Hibiscus syriacus | Malvaceae | 13.6-16.3% | taylorandfrancis.comoregonstate.edu |

| Durio zibethinus | Malvaceae | 15.7% | gerli.com |

| Gossypium hirsutum | Malvaceae | 0.5-1% (total CPFA) | researchgate.netmdpi.comgerli.comoregonstate.edu |

| Heritiera littoralis | Sterculiaceae | 53.7% | plantfadb.org |

| Bombax oleagineum | Bombacaceae | Not specified (lower than sterculic) | researchgate.net |

| Crotalaria retusa | Fabaceae | Not specified | nih.gov |

| Gnetum parvifolium | Gnetaceae | Not specified | dss.go.thnih.gov |

| Litchi chinensis | Sapindaceae | Not specified | gerli.com |

| Syzygium cumini | Myrtaceae | 2.8% | taylorandfrancis.com |

| Sterculia tomentosa | Sterculiaceae | 5.8% | researchgate.net |

Note: Reported percentages can vary significantly based on the plant source and analytical methodologies employed.

Compound List

this compound

Sterculic acid

Cyclopropenoid fatty acids (CPFAs)

Dihydrosterculic acid

Oleic acid

Stearic acid

Linoleic acid

Palmitic acid

Pinolenic acid

Lactobacillic acid

Majusculoic acid

Amphimic acids

Vernolic acid

Crepenynic acid

Aflatoxin B1

This compound: A Comprehensive Chemical Profile

This compound is a cyclopropenoid fatty acid (CPFA), a class of fatty acids characterized by a highly strained three-membered cyclopropene ring embedded in the aliphatic chain. Its unique structure is the basis for its chemical reactivity and biological significance. This article provides a detailed overview of the occurrence and ecological distribution of this compound, adhering to a strict scientific framework.

Structure

3D Structure

Properties

IUPAC Name |

7-(2-octylcyclopropen-1-yl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-9-12-16-15-17(16)13-10-7-8-11-14-18(19)20/h2-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSSZFFAYWBIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198300 | |

| Record name | Malvalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-05-9 | |

| Record name | Malvalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALVALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02AJQ7VS2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALVALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Occurrence and Ecological Distribution

Malvalic acid is not ubiquitously distributed in the plant kingdom; its presence is largely confined to species within the order Malvales. This taxonomic specificity suggests a distinct evolutionary origin for the biosynthetic pathways that produce this unusual fatty acid.

The primary reservoirs of this compound are found within three closely related plant families: Malvaceae, Sterculiaceae, and Bombacaceae. Modern taxonomic classifications often subsume the latter two families into a broader Malvaceae sensu lato.

The Malvaceae family, or mallow family, is a significant source of this compound. The oil extracted from cottonseed (Gossypium hirsutum) is one of the most well-documented sources, where malvalic and sterculic acids are the principal cyclopropenoid constituents. nih.gov While the total CPFA content in crude cottonseed oil is typically between 0.5% and 1.0%, this compound is a prominent component of this fraction. nih.govsemanticscholar.org

Several species within the genus Malva also synthesize this compound. Notably, oil from Malva sylvestris has been reported to contain approximately 11% this compound. nih.gov Its presence has also been confirmed in other species such as Malva parviflora and Malva verticillata. researchgate.net In the genus Hibiscus, the biosynthesis of this compound has been observed in seedlings. wikipedia.org However, detailed analyses of the seed oils of economically important species like Hibiscus cannabinus and Hibiscus sabdariffa have primarily identified dihydrosterculic acid, indicating that this compound may not be a major seed oil component in all members of this genus. nih.gov

The Sterculiaceae family is renowned for containing some of the highest concentrations of CPFAs found in nature. The seed oil of Sterculia foetida (Java olive) is a principal example, containing up to 78% total CPFAs. pnas.orgmdpi.com In this oil, this compound is a significant, albeit secondary, component, with concentrations around 9% by weight, while sterculic acid is the main constituent at approximately 58%. itb.ac.id Other species in this family, such as Sterculia apetala and Sterculia mexicana, also contain this compound, typically at lower concentrations of 1-2% of the total fatty acids. taylorandfrancis.comscispace.com Analysis of Sterculia tomentosa seed oil has shown a this compound content of 5.8%. researchgate.net

Species within the Bombacaceae family, which includes the iconic baobab trees, are also known producers of this compound. nih.gov Seed oil from the Malagasy baobab, Adansonia grandidieri, contains a substantial cyclopropenoid fraction, with this compound accounting for 6% of the total fatty acids. africaresearchconnects.com Other species within the genus Adansonia consistently show the presence of this compound in their seed oils. researchgate.netnih.gov Its presence has also been confirmed in the seed oil of Bombax munguba. thaiscience.info

Beyond the core Malvales families, this compound has been identified in a select number of other plant species. The seed oil of the Kapok tree (Ceiba pentandra), a species sometimes placed in Bombacaceae or Malvaceae, is a notable source, containing between 7.18% and 9.1% this compound. nih.govtandfonline.com The compound has also been reported in Crotalaria retusa (Fabaceae) and Gnetum parvifolium (Gnetaceae). nih.gov Furthermore, a significant concentration of this compound (12.7%) has been quantified in the oil of Diospyros melanoxylon (Ebenaceae), the Coromandel ebony tree. researchgate.net

While the highest concentrations of this compound are consistently found in the lipids of seeds, the compound is not exclusive to these storage tissues. Research has confirmed that both cyclopropene (B1174273) and cyclopropane (B1198618) fatty acids, including this compound, are distributed throughout the plant in various tissues. mdpi.com They have been detected in the roots, leaves, stems, and even in undifferentiated callus tissue of plants from the Malvaceae family. mdpi.com

Detailed studies on cottonseed (Gossypium) have revealed a highly specific distribution pattern within the seed and seedling. The concentration of cyclopropenoid fatty acids is highest in the embryonic axis, particularly the root tip, where it can reach up to 28% of the lipids. nih.gov In contrast, the concentration is substantially lower in the cotyledons, the primary lipid storage organs of the seed. nih.gov This differential accumulation suggests that in addition to being a storage component, this compound and related CPFAs may play specific physiological roles during germination and early plant development. nih.gov

This compound is rarely found in isolation. It almost invariably co-occurs with sterculic acid, its 18-carbon homolog, and often with dihydrosterculic acid, the cyclopropane (saturated ring) analogue of sterculic acid. mdpi.comresearchgate.netafricaresearchconnects.com This consistent co-occurrence is a direct reflection of their shared biosynthetic pathway. The biosynthesis is understood to begin with oleic acid, which is converted to dihydrosterculic acid. wikipedia.org Subsequent desaturation forms sterculic acid. This compound is then derived from sterculic acid through an α-oxidation reaction, which removes the carboxyl carbon, thereby shortening the chain by one carbon atom. wikipedia.org

This precursor-product relationship explains why sterculic acid is often the most abundant CPFA in plant tissues, with this compound present as a significant, but typically less concentrated, secondary component. pnas.org Dihydrosterculic acid, as the initial cyclopropane intermediate, is usually found in the smallest quantities. This pattern is evident across various species, as detailed in the accompanying table.

Table 1: Co-occurrence of this compound with Related Cyclopropenoid Fatty Acids in Various Plant Seed Oils

| Plant Species | Family | This compound (% of total fatty acids) | Sterculic Acid (% of total fatty acids) | Dihydrosterculic Acid (% of total fatty acids) | Reference |

|---|---|---|---|---|---|

| Adansonia grandidieri (Baobab) | Bombacaceae | 6.0 | 8.0 | 1.5 | africaresearchconnects.com |

| Ceiba pentandra (Kapok) | Malvaceae | 9.1 | 2.8 | Not Reported | tandfonline.comresearchgate.net |

| Diospyros melanoxylon | Ebenaceae | 12.7 | 8.7 | Not Reported | researchgate.net |

| Gossypium hirsutum (Cottonseed) | Malvaceae | Primary CPFAs; total ~0.5-1.0% of oil | Present | nih.govnih.govnih.gov | |

| Malva sylvestris (Mallow) | Malvaceae | 11.0 | Present (unquantified) | Not Reported | nih.gov |

| Sterculia foetida | Sterculiaceae | ~9.0 | ~58.0 | Present | itb.ac.id |

| Sterculia tomentosa | Sterculiaceae | 5.8 | 11.3 | 0.9 | researchgate.net |

Biosynthesis and Metabolic Pathways

Primary Precursors and Initial Enzymatic Conversions

The journey to malvalic acid begins with two fundamental molecules: oleic acid and S-adenosylmethionine (SAM).

Oleic acid, a ubiquitous 18-carbon monounsaturated omega-9 fatty acid, serves as the foundational substrate for the biosynthesis of this compound. wikipedia.orgwikipedia.orgebi.ac.uk It is the most common fatty acid found in nature. wikipedia.orgebi.ac.uk The process initiates with the conversion of oleic acid to sterculic acid. wikipedia.org

S-adenosylmethionine (SAM) is a crucial cosubstrate that provides the methyl group necessary for the formation of the characteristic cyclopropane (B1198618) ring in this class of fatty acids. wikipedia.orgasm.org SAM is synthesized in the body from the amino acid methionine and adenosine (B11128) triphosphate (ATP). ebsco.comwikipedia.org It is involved in numerous methyl transfer reactions within the cell. wikipedia.orgmdpi.com

Key Enzymatic Steps and Intermediate Compounds

The conversion of the initial precursors into this compound involves a series of enzymatic reactions that create unique intermediate compounds.

The defining step in the biosynthesis of this compound and related compounds is the formation of a cyclopropane ring. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase (CPA-FA synthase). wikipedia.orgwikipedia.org This enzyme facilitates the transfer of a methylene (B1212753) group from SAM to the double bond of an unsaturated fatty acid. wikipedia.orgasm.org

The biosynthesis of sterculic acid, a precursor to this compound, starts with the cyclopropanation of oleic acid. wikipedia.org CPA-FA synthase catalyzes the addition of a methylene group from SAM across the double bond of oleic acid, which is bound to a phospholipid. wikipedia.orgnih.gov This reaction forms the intermediate compound, dihydrosterculic acid, also known as cis-9,10-methyleneoctadecanoic acid. ontosight.ainih.gov Dihydrosterculic acid is a cyclopropane fatty acid, meaning it contains a three-membered carbon ring within its hydrocarbon chain. ontosight.aiontosight.ai

Following the formation of dihydrosterculic acid, the next step is a desaturation reaction. wikipedia.org The cyclopropane ring of dihydrosterculic acid is dehydrogenated to create a cyclopropene (B1174273) ring, resulting in the formation of sterculic acid. wikipedia.org Sterculic acid is a cyclopropene fatty acid, distinguished by the double bond within its cyclopropane ring. wikipedia.orgontosight.ai The biosynthesis of this compound then proceeds from sterculic acid through an α-oxidation reaction, which removes one carbon atom from the carboxylic acid chain, resulting in the 17-carbon structure of this compound. wikipedia.orgwikipedia.org

Alpha-Oxidation and Chain Shortening from Sterculic Acid to this compound (C17:1 cyclopropene)

A key step in the formation of this compound is the shortening of the carbon chain of its precursor, sterculic acid. This process is achieved through alpha-oxidation. aocs.orgwikipedia.org Sterculic acid, a C19 cyclopropenoid fatty acid, undergoes the removal of one carbon atom from its carboxylic acid end to become the C18 this compound (note: some sources refer to this compound as a C17 fatty acid, likely referring to the acyl chain length excluding the carboxyl carbon). wikipedia.orgwikipedia.orgpnas.org This alpha-oxidation pathway is a significant feature in the biosynthesis of cyclopropenoid fatty acids in many plants. pnas.org The presence of this compound alongside sterculic acid, often with this compound at higher levels, indicates that considerable alpha-oxidation has occurred. core.ac.uk

The proposed biogenetic pathway suggests that oleic acid is the initial precursor, which is first converted to dihydrosterculic acid and then desaturated to form sterculic acid. wikipedia.org Subsequently, sterculic acid is shortened via alpha-oxidation to yield this compound. wikipedia.orgwikipedia.org 2-Hydroxysterculic acid has been identified as a likely intermediate in this conversion. aocs.org

Role of Peroxisomal Enzymes

Alpha-oxidation is a metabolic process known to occur in peroxisomes, which are subcellular organelles responsible for various metabolic functions, including the breakdown of specific fatty acids. microbenotes.combyjus.com This pathway is crucial for fatty acids that cannot be metabolized through the more common beta-oxidation pathway, such as those with a methyl group at the beta-carbon. microbenotes.com The process involves the removal of a single carbon unit from the carboxyl end of the fatty acid. byjus.comwikipedia.org

While the general mechanism of alpha-oxidation is understood to take place in peroxisomes, the specific peroxisomal enzymes directly responsible for the conversion of sterculic acid to this compound in plants are not yet fully characterized. microbenotes.comwikipedia.org Research on alpha-oxidation in other contexts has identified key enzymes like fatty acid alpha-hydroxylase and 2-hydroxyphytanoyl-CoA lyase. byjus.comwikipedia.org It is plausible that homologous enzymes within the peroxisomes of Malva species and other CPFA-producing plants are involved in this specific chain-shortening reaction.

Uncharacterized Enzymatic Machinery in Malva Species

The precise enzymatic machinery responsible for the entire biosynthetic pathway of this compound in Malva species remains largely uncharacterized. pnas.org While the general steps of cyclopropanation and alpha-oxidation have been outlined, the specific enzymes that catalyze these reactions in these plants have not been fully identified and studied. wikipedia.orgpnas.org The conversion of oleic acid to sterculic acid involves a cyclopropane fatty acid synthase, and the subsequent alpha-oxidation to this compound would require a set of alpha-oxidation enzymes. wikipedia.orgpnas.org The co-occurrence of malvalic and sterculic acids in plants of the order Malvales suggests a conserved, yet still poorly understood, enzymatic system for their synthesis. oregonstate.edumdpi.com

Subcellular Localization of Biosynthetic Pathways (e.g., Endoplasmic Reticulum, Peroxisomes)

The biosynthesis of fatty acids and their subsequent modifications are compartmentalized within the cell, involving multiple organelles. De novo fatty acid synthesis in plants primarily occurs in the plastids. aocs.orgmdpi.com The resulting fatty acids can then be transported to other cellular compartments for further modification.

The synthesis of cyclopropanoid fatty acids, including the precursor to this compound, is believed to be localized to the endoplasmic reticulum (ER). nih.gov Studies on cyclopropane synthase from Sterculia foetida have shown it to be a membrane protein found in microsomal fractions, which are derived from the ER. nih.gov This enzyme catalyzes the addition of a methylene group to oleic acid, a key step in forming the cyclopropane ring. nih.gov

Genetic and Molecular Characterization of Biosynthetic Enzymes

While significant progress has been made in understanding the genetics of fatty acid synthesis in general, the specific genes and enzymes for this compound biosynthesis are not fully elucidated. aocs.orgnih.gov Research has focused on the initial step of cyclopropanation. Genes encoding cyclopropane fatty acid synthases (CPS) have been identified in several plant species, including cotton (Gossypium hirsutum) and Sterculia foetida. nih.govresearchgate.netnih.gov

In cotton, three genes encoding CPS homologues (GhCPS1, GhCPS2, and GhCPS3) have been identified. nih.gov The expression of these genes correlates with the accumulation of cyclic fatty acids in different plant tissues. nih.govresearcher.life Heterologous expression of GhCPS1 and GhCPS2 in yeast and other model plants resulted in the production of cyclopropane fatty acids. nih.gov The Sterculia foetida CPS has also been characterized and shown to be a membrane protein localized to the ER that uses oleic acid esterified to phosphatidylcholine as a substrate. nih.gov

However, the genes encoding the enzymes for the subsequent desaturation of dihydrosterculic acid to sterculic acid and the alpha-oxidation of sterculic acid to this compound are yet to be definitively identified and characterized. usda.govusda.gov Elucidating the pathways for the alpha-oxidation of sterculic acid is an ongoing area of research. usda.govusda.gov

Comparative Analysis of Cyclopropenoid Fatty Acid Biosynthesis in Different Plant Species

Cyclopropenoid fatty acids are found in a range of plant species, primarily within the order Malvales, but also in families such as Sapindales. pnas.orgosti.gov The relative amounts of this compound and sterculic acid can vary significantly between different species and even different tissues within the same plant. pnas.orgcore.ac.ukusda.gov

For instance, in Sterculia foetida seed oil, sterculic acid is the predominant CPFA, with this compound present at about 10% of the sterculic acid amount. pnas.org In contrast, in the seed oils of several Tilia species, the level of this compound was found to be approximately twice the level of sterculic acid, indicating a high degree of alpha-oxidation. core.ac.uk Cottonseed oil contains both malvalic and sterculic acids, with their levels varying among different varieties. foodstandards.govt.nz

The genetic basis for these differences likely lies in the expression levels and substrate specificities of the biosynthetic enzymes, particularly the cyclopropane fatty acid synthases and the enzymes of the alpha-oxidation pathway. nih.gov For example, in cotton, different CPS genes show varied expression patterns in different tissues, which correlates with the distribution of cyclic fatty acids. nih.gov Comparative studies of the CPS gene families and the yet-to-be-identified alpha-oxidation enzymes across these plant species will be crucial to understanding the evolution and regulation of CPFA biosynthesis.

Mechanisms of Biological Activity in Vitro and Cellular Studies

Enzyme Inhibition and Modulation of Lipid Metabolism

A primary mechanism of action for malvalic acid is its ability to inhibit key enzymes involved in lipid synthesis and metabolism.

Inhibition of Stearoyl-CoA Desaturase (SCD) Activity

This compound, along with its closely related compound sterculic acid, is a well-established inhibitor of stearoyl-CoA desaturase (SCD) nih.govtaylorandfrancis.comresearchgate.net. SCD is a crucial enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids. Studies indicate that cyclopropene (B1174273) fatty acids like this compound inhibit SCD activity through direct interaction with the enzyme google.comresearchgate.net. While some studies suggest these compounds may inhibit other desaturases (delta-5 and delta-6) as well, indicating a lack of absolute specificity google.com.

Table 1: Impact of this compound (via SCD Inhibition) on Fatty Acid Synthesis

| Parameter | Effect of this compound | Supporting Evidence |

| Stearoyl-CoA Desaturase (SCD) | Inhibition of enzyme activity | Direct interaction with the enzyme google.comresearchgate.net. Potent inhibitor nih.govtaylorandfrancis.comresearchgate.net. |

| Monounsaturated Fatty Acid (MUFA) Synthesis | Decreased synthesis (e.g., oleate (B1233923), palmitoleate) | SCD catalyzes MUFA synthesis from SFAs nih.govresearchgate.netresearchgate.netcsic.es. This compound reduces this conversion csic.esresearchgate.netnih.govresearchgate.net. |

| Saturated to Monounsaturated Fatty Acid Ratio | Increased ratio | Consequence of reduced MUFA synthesis oregonstate.eduresearchgate.netnih.gov. |

| Specific Cellular Observation | Reduction in 18:1 (oleic acid) levels by ~40% in hepatoma cells | Observed in Morris hepatoma 7288C cells treated with Sterculia foetida oil nih.gov. |

The alterations in fatty acid composition resulting from SCD inhibition by this compound can profoundly affect cellular membrane physiology nih.govresearchgate.net. Changes in the balance between saturated and unsaturated fatty acids can alter membrane fluidity, permeability, and the function of membrane-bound proteins researchgate.netoregonstate.edufrontiersin.org. Studies have shown that cyclopropene fatty acids (CPFAs), including this compound, can be incorporated into cellular lipids, particularly triglycerides, and affect phospholipid acyl group composition, leading to an increase in saturated fatty acids and a decrease in monoenes nih.govoregonstate.edu. These alterations in membrane structure can contribute to various cellular dysfunctions and physiological abnormalities observed in animals exposed to CPFAs oregonstate.edu.

The activity of SCD1 is intricately linked to numerous cellular signaling pathways that regulate cell proliferation, survival, inflammation, and metabolism mdpi.com. By inhibiting SCD1, this compound can indirectly modulate these pathways. For example, SCD1 inhibition has been associated with a reduction in pro-inflammatory signaling, such as NF-κB pathways mdpi.com. Conversely, high SCD1 activity is linked to increased Wnt/β-catenin signaling, which promotes cell proliferation mdpi.com. Furthermore, SCD1 inhibition has been implicated in the upregulation of cell death pathways, including autophagy and endoplasmic reticulum (ER) stress pathways, and can lead to increased levels of pro-apoptotic ceramides (B1148491) mdpi.com. While direct studies detailing this compound's specific impact on each of these pathways are ongoing, its established role as an SCD inhibitor places it as a modulator of these downstream signaling cascades taylorandfrancis.comresearchgate.netmdpi.com.

Influence on Hepatic Microsomal Cytochrome P-450 System

This compound, as part of cyclopropene fatty acid-rich oils, has been shown to influence the hepatic microsomal cytochrome P-450 (CYP) system, which is vital for drug metabolism and detoxification oregonstate.eduresearchgate.net. Studies conducted with rainbow trout fed diets containing CPFAs, including this compound, demonstrated a significant decrease in hepatic microsomal cytochrome P-450 content and activity oregonstate.eduresearchgate.net. Furthermore, other related enzyme activities, such as NADPH-cytochrome c reductase and aldrin (B1666841) epoxidation, were also found to be reduced in CPFA-fed fish researchgate.net. These findings suggest that this compound can impair the metabolic capacity of the liver's drug-metabolizing enzyme system.

Table 2: Effects of this compound (via CPFA) on Hepatic Microsomal Cytochrome P-450 System in Rainbow Trout

| Parameter | Observed Effect | Supporting Evidence |

| Cytochrome P-450 Content | Decreased | oregonstate.eduresearchgate.net |

| NADPH-Cytochrome c Reductase Activity | Decreased | researchgate.net |

| Aldrin Epoxidation Activity | Decreased | researchgate.net |

| Microsomal Protein Content | Decreased | researchgate.net |

Antagonistic or Modulatory Effects on Cellular Processes

Beyond its direct enzymatic inhibition, this compound exhibits broader modulatory effects on cellular processes. It is implicated as a cause of physiological abnormalities in animals consuming cottonseed oil, which contains CPFAs wikipedia.org. Research has indicated that this compound and related compounds can exhibit carcinogenic and co-carcinogenic properties in certain animal models . Furthermore, CPFAs have been associated with alterations in lipid metabolism beyond SCD inhibition, potentially affecting fatty acid desaturation at other positions researchgate.net. Histological abnormalities in the liver and kidneys, as well as increased erythrocyte susceptibility to hemolysis, have been documented in animals fed CPFA-rich diets oregonstate.edu. There is also evidence suggesting that SFAs, which may increase due to this compound's SCD inhibition, can negatively regulate DNA damage response pathways, potentially promoting cell transformation and tumor progression plos.org.

Compound List

this compound

Sterculic acid

Oleic acid

Palmitoleic acid

Palmitate

Linoleic acid

Dihomo-gamma-linolenic acid

Arachidonic acid

Aflatoxin B1 (AFB1)

Aflatoxin M1 (AFM1)

Inhibition of Insect Larval Growthncsu.edu

This compound has demonstrated significant efficacy in inhibiting the growth of insect larvae, suggesting its potential as a natural pesticide. Studies have reported that this compound exhibits an ED50 value of 0.27% in the diet against the pink bollworm, Pectinophora gossypiella . This finding highlights its capacity to disrupt normal larval development, a key characteristic for botanical insecticides.

Table 1: Inhibition of Insect Larval Growth by this compound

| Insect Species | Metric | Value | Citation |

| Pectinophora gossypiella | ED50 | 0.27% diet |

Proposed Functional Roles in Plant Biology

Within the plant kingdom, this compound and other cyclopropene fatty acids are believed to play roles in defense mechanisms and physiological processes.

This compound, as a cyclopropene fatty acid (CPFA), is associated with antifungal properties that may contribute to plant defense. Research indicates that CPFA, including this compound, might be involved in enhancing plant resistance against fungal pathogens oregonstate.edu. Seed oils containing this compound have shown in vitro activity against various fungi, demonstrating the inhibition of both spore germination and mycelial growth researchgate.net. More broadly, cyclopropenoid fatty acids have been generally indicated to possess antifungal functions . These observed activities support the proposed functional roles of this compound in plant biology naturalhealthresearch.orgcsic.es.

Table 2: Antifungal Properties Associated with this compound and Related Compounds

| Fungal Species/Context | Observed Effect | Citation |

| General Fungi | Inhibition of spore germination and mycelial growth | researchgate.net |

| Plant Pathogens | Indicated to perform antifungal functions | |

| Plant Defense | May contribute to resistance against fungal attack | oregonstate.edu |

This compound also contributes to antifeedant functions, which are critical for plant defense against herbivory. Cyclopropenoid fatty acids, as a class, have been indicated to perform antifeedant functions . Furthermore, Sterculia foetida, a plant species known to be a source of this compound, has demonstrated anti-feedant activity rjpponline.org. These properties suggest a role for this compound in deterring insects from feeding on plants.

Table 3: Antifeedant Functions Associated with this compound and Related Compounds

| Insect Species/Context | Observed Effect | Citation |

| General Insects | Indicated to perform antifeedant functions | |

| Sterculia foetida | Demonstrated anti-feedant activity | rjpponline.org |

Insights from Comparative Studies with Sterculic Acid on Biological Potency and Metabolic Stabilityscielo.br

Comparative analyses between this compound and sterculic acid provide valuable insights into their relative biological potencies and metabolic stabilities. Studies suggest that sterculic acid exhibits a more complete inhibition of Δ9-desaturase activity compared to this compound oregonstate.edu. This difference in potency may be attributed to variations in the position of the cyclopropene ring within their respective fatty acid structures. While the specific potency of this compound is noted as being less extensively characterized than that of sterculic acid, both compounds are known to inhibit Δ9-desaturase by forming a stable complex with the enzyme oregonstate.edu. These comparative findings are significant for understanding their distinct biological effects and potential applications scielo.br.

Table 4: Comparative Biological Potency: this compound vs. Sterculic Acid

| Parameter | This compound | Sterculic Acid | Citation |

| Δ9-desaturase Inhibition | Inhibits; potency less characterized | Inhibits; more complete inhibition oregonstate.edu | oregonstate.edu |

| General Biological Activity | Reported as less potent than sterculic acid | Reported as more potent than this compound | |

| CPFA Content in Sources | Dominant in Malvaceae family | Dominant in Sterculiaceae and Bombacaceae families |

Compound List

The following compounds were mentioned in the context of this article:

this compound

Sterculic acid

Dihydrosterculic acid

Vernolic acid

Oleic acid

Linoleic acid

Palmitic acid

Stearic acid

Myristic acid

Linolenic acid

Caprylic acid

Capric acid

Lauric acid

Tetradecanonic acid

Hexadecanoic acid

Octanoic acid

9-10-methylene-heptadec-9-enoate (this compound)

Methyl malvalate

Methyl oleate

Methyl sterculate

Methyl palmitate

Ethyl palmitate

Ethyl oleate

Methyl linoleate (B1235992)

Methyl linolenate

Methyl laurate

Methyl caprylate

Methyl stearate

Ethyl stearate

Vaccenic acid

Arachidic acid

Behenic acid

Dehydroabietic acid

Cladosporin

Eleostearic acid

Advanced Analytical Methodologies for Malvalic Acid Research

Extraction and Pre-Analytical Processing Techniques

The initial stages of malvalic acid analysis involve the efficient extraction of the target compound from its source material, followed by pre-analytical processing to prepare it for chromatographic analysis.

Extraction: For lipid-rich samples like cottonseed, the process usually begins with the extraction of total lipids or oil. Common solvents for this purpose include hexane (B92381) or ethanol, often employed using methods such as Soxhlet extraction cropcomposition.org. For instance, hexane is frequently used for extracting oil from seeds .

Saponification: Following oil extraction, the triglycerides are typically saponified to liberate the free fatty acids (FFAs). This process involves treating the oil with a strong base, such as sodium methylate in methanol (B129727) or methanolic KOH, often under controlled temperature conditions to prevent degradation of the cyclopropene (B1174273) ring researchgate.netgerli.comnih.govacs.org.

Purification: While not always mandatory for all methods, purification steps like column chromatography on silica (B1680970) gel or thin-layer chromatography (TLC) with iodine staining can be employed to isolate cyclopropenoid fatty acids from other lipid components before further analysis .

Chromatographic Separation and Detection Methods

Chromatographic techniques are central to the analysis of this compound, enabling its separation from other fatty acids and subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the identification and quantification of fatty acids, including this compound, owing to its high sensitivity and specificity cropcomposition.orgaocs.orgresearchgate.netdiva-portal.org.

Before GC analysis, fatty acids, including this compound, are typically converted into their methyl ester derivatives (FAMEs). This derivatization step is crucial as it enhances the volatility and thermal stability of the fatty acids, making them amenable to GC separation. Common methods for FAME formation include base-catalyzed transesterification using reagents like sodium methoxide (B1231860) or acid-catalyzed esterification aocs.orgdiva-portal.orgaocs.org.

Once derivatized into FAMEs, this compound can be identified by its characteristic mass spectrum and retention time when analyzed by GC-MS. For instance, methyl malvalate has been reported to elute at approximately 14.2 minutes on a C18 column using acetonitrile (B52724) isocratic elution . Quantification in GC-MS can be achieved using internal standards, such as specific deuterated fatty acid methyl esters or other stable isotopically labeled compounds, to correct for variations in sample preparation and injection volume aocs.orgchromatographyonline.comresearchgate.netnih.gov. However, it is important to note that positional isomers of unsaturated fatty acids, such as linolenic acid, can sometimes co-elute with cyclopropenoid FAMEs, necessitating careful method validation aocs.org.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) offers significant advantages for the quantitative analysis of this compound, including speed, high resolution, sensitivity, and specificity researchgate.net. It allows for the separation of fatty acids without the need for high temperatures that could degrade the cyclopropene ring researchgate.net.

A widely adopted HPLC approach for this compound analysis involves the derivatization of free fatty acids into derivatives with enhanced UV-absorbing properties, such as phenacyl esters. This is typically achieved by reacting the FFAs with reagents like 2-bromoacetophenone (B140003) (phenacyl bromide) in the presence of a base researchgate.netgerli.comnih.govacs.orgacs.orgpsu.eduresearchgate.net. The resulting phenacyl esters exhibit strong UV absorbance, commonly detected at wavelengths around 242 nm gerli.compsu.edu, allowing for sensitive detection.

These phenacyl esters are then separated using reverse-phase HPLC, often employing C18 stationary phases researchgate.netgerli.compsu.eduacs.orgaocs.org. Dual-column reverse-phase HPLC systems have been utilized to improve the resolution of cyclopropenoid fatty acid phenacyl esters researchgate.netnih.govacs.orgacs.org. The mobile phase typically consists of mixtures of acetonitrile and water, with specific gradient or isocratic elution profiles optimized for separation gerli.compsu.eduacs.org.

A key advancement in HPLC analysis for this compound has been the use of external calibration standards for direct quantification researchgate.netnih.govacs.orgacs.org. This method involves preparing a series of known concentrations of this compound (or its derivative) standards, analyzing them under the same chromatographic conditions as the sample, and constructing a calibration curve (e.g., peak area versus concentration) psu.educhromatographyonline.commalariaworld.org. The concentration of this compound in unknown samples is then determined by comparing its peak area to this calibration curve researchgate.netpsu.educhromatographyonline.com. This approach provides direct, accurate quantification without requiring complex data conversions or reliance on internal standards that might not perfectly mimic the behavior of this compound during sample preparation and analysis researchgate.netnih.govacs.orgacs.org. Calibration curves for fatty acid phenacyl esters typically show good linearity over a defined concentration range, with high coefficients of determination (r²) psu.edumalariaworld.org.

Data Tables

The following tables summarize key aspects of the analytical methodologies discussed.

Table 1: Comparative Overview of GC-MS and HPLC Methodologies for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Primary Application | Identification and Quantification | Quantitative Analysis |

| Sample Preparation | Extraction, Saponification, Derivatization to FAMEs | Extraction, Saponification, Derivatization to Phenacyl Esters (common) |

| Derivatization Reagent | Methanol (acid/base catalyzed) for FAMEs | 2-Bromoacetophenone (phenacyl bromide) for phenacyl esters researchgate.netgerli.comnih.govacs.orgacs.orgpsu.edu |

| Separation Principle | Gas phase separation based on volatility and polarity | Liquid phase separation based on polarity and hydrophobicity |

| Chromatographic Column | Capillary GC columns (e.g., polyethylene (B3416737) glycol stationary phase) aocs.orgaocs.org | Reverse-phase C18 columns researchgate.netgerli.compsu.eduacs.orgaocs.org, Dual-column systems researchgate.netnih.govacs.orgacs.org |

| Detection Method | Mass Spectrometry (MS) cropcomposition.orgaocs.orgresearchgate.netdiva-portal.org | UV-Vis Spectrophotometry (e.g., at 242 nm) gerli.compsu.edu |

| Quantification Strategy | Internal Standards aocs.orgchromatographyonline.comresearchgate.netnih.gov, Relative abundance researchgate.net | External Calibration Standards researchgate.netnih.govacs.orgacs.orgpsu.educhromatographyonline.commalariaworld.org |

| Advantages | High sensitivity, structural identification via mass spectra | Suitable for thermally labile compounds, high resolution, UV detection |

| Considerations | Requires derivatization for volatility, potential co-elution issues aocs.org | Derivatization needed for enhanced UV detection, method optimization critical |

Table 2: Chromatographic Parameters for this compound Derivatives

| Analyte/Derivative | Chromatographic Technique | Column Type | Mobile Phase / Elution | Detection Wavelength | Typical Retention Time (min) | Quantification Method | Reference(s) |

| Methyl Malvalate (FAME) | GC | C18 (capillary) | Isocratic elution with acetonitrile | N/A (MS detection) | ~14.2 | GC-MS (with internal std.) | |

| This compound (Phenacyl Ester) | HPLC | Reverse-phase C18 | Acetonitrile-Water (e.g., 85:15 v/v) gerli.compsu.edu or gradient | ~242 nm gerli.compsu.edu | Varies based on conditions | External Calibration | researchgate.netgerli.comnih.govacs.orgacs.orgpsu.edu |

Note: Retention times and specific mobile phase compositions can vary significantly based on the exact chromatographic conditions (e.g., column dimensions, flow rate, temperature, gradient profile).

List of Compound Names Mentioned:

this compound

Sterculic acid

Dihydrosterculic acid

Fatty Acid Methyl Esters (FAMEs)

Phenacyl esters

Linoleic acid

Palmitic acid

Oleic acid

Stearic acid

Linolenic acid

Isomers of linoleic acid

Isomers of oleic acid

Myristic acid

Margaric acid

Gondoic acid

Arachidic acid

Behenic acid

Lignoceric acid

Eicosenoic acid

Nervonic acid

Eicosatrienoic acid

Caprylic acid

Palmitoleic acid

Heptadecanoic acid

Elaidic acid

Prostaglandins (PGs)

Leukotrienes

Eicosanoids

Hydroxylated metabolites of AA, EPA, and DHA

Lipoxins

Pentafluorobenzyl (PFB) esters

Prostaglandins (PGs)

Leukotrienes

Eicosanoids

Hydroxylated metabolites of AA, EPA, and DHA

Lipoxins

Pentafluorobenzyl (PFB) esters

2-Hydroxysterculic acid

Chaulmoogric acid

Hydnocarpic acid

Gorlic acid

2- and 3-MCPD (Monochloropropane-1,2-diol)

Glycidyl esters

3-Monobromopropanediol (3-MBPD)

Phytosterols (e.g., β-sitosterol)

Brassicesterol

Isoflavone

Ephedrine

Pseudoephedrine

Ascorbic acid

Lumefantrine (Lum)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely utilized for the identification and quantification of fatty acids, including this compound, within complex mixtures such as plant oils and biological extracts qut.edu.auresearchgate.netresearchgate.netnih.gov. LC separates the components of a sample based on their physicochemical properties, while MS detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), particularly using techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), is instrumental in metabolomics studies for comprehensive profiling researchgate.netresearchgate.netnih.gov. These advanced LC-MS platforms enable the detection and identification of numerous metabolites, including fatty acids like this compound, by providing high-resolution mass data and fragmentation information that aids in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is also a well-established method for fatty acid profiling, often involving derivatization of fatty acids into more volatile methyl esters prior to analysis researchgate.netresearchgate.net. Research has shown that GC-MS can effectively identify and quantify this compound alongside other fatty acids in seed oils researchgate.net.

Spectroscopic Characterization Techniques

Spectroscopic methods provide essential information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic compounds, including fatty acids like this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed information about the molecular framework.

¹H NMR spectroscopy can identify characteristic proton environments. For this compound, signals corresponding to the cyclopropene methylene (B1212753) protons are particularly diagnostic, typically appearing around δ 0.75 ppm researchgate.netsci-hub.se. The methylene protons adjacent to the carboxyl group and the terminal methyl protons also yield characteristic signals. ¹³C NMR spectroscopy reveals the carbon skeleton, with specific signals for the cyclopropene carbons being key identifiers. For this compound, signals for the cyclopropene carbons have been reported in the range of δ 109.04–109.49 ppm researchgate.netsci-hub.se. Differential NMR techniques, such as differential ¹³C NMR, can further enhance the detection and characterization of specific compounds like this compound within complex mixtures by highlighting differences between spectra sci-hub.se. NMR has also been explored for the rapid determination of acid values in oils, which can be influenced by the presence of fatty acids like this compound researchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation. For fatty acids, FTIR spectra typically show characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid group (around 3000 cm⁻¹), C-H stretching (around 2800–3000 cm⁻¹), and C=O stretching of the ester or acid group (around 1700–1750 cm⁻¹) slideshare.netresearchgate.net. While FTIR alone may not definitively distinguish between closely related fatty acids, it serves as a useful complementary method for confirmation and quality assessment of oils containing this compound slideshare.net.

Mass Spectrometry (MS) for Structural Elucidation

Mass Spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is crucial for determining the molecular weight and providing structural information through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. Tandem mass spectrometry (MS/MS) and photodissociation (PD) can further enhance structural elucidation by generating more specific fragment ions, aiding in the unambiguous identification of fatty acids and their positional isomers qut.edu.au. The fragmentation of this compound can yield characteristic ions that help confirm its structure, especially when analyzed in conjunction with chromatographic separation researchgate.netresearchgate.netqut.edu.au.

Isotopic Labeling Approaches for Metabolic Fate Elucidation (e.g., ¹³C-labeled this compound)

Isotopic labeling is a powerful strategy for tracing the metabolic fate and biosynthetic pathways of compounds within biological systems. By synthesizing this compound with stable isotopes, such as ¹³C, researchers can track its incorporation into various metabolic products or intermediates.

Studies on the biosynthesis of cyclopropene fatty acids, including this compound, have indicated that their carbon chains are derived from acetate (B1210297) units, while the cyclopropene ring's methylene carbon originates from S-adenosylmethionine (SAM-e) wikipedia.org. This understanding suggests that ¹³C-labeled acetate or SAM-e could be used to trace the biosynthesis of this compound in plants. Similarly, administering ¹³C-labeled this compound to organisms or plant tissues would allow researchers to follow its metabolic transformations, identify breakdown products, or understand its incorporation into cellular lipids, providing critical insights into its biological role and metabolic fate.

Data Tables

Table 1: Basic Chemical Information of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₂O₂ | ebi.ac.uknih.gov |

| Molecular Weight | 280.45 g/mol | nih.govmedkoo.com |

| IUPAC Name | 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid | nih.govwikipedia.org |

| CAS Number | 503-05-9 | nih.govmedkoo.com |

| ChEBI ID | CHEBI:6673 | ebi.ac.uk |

| PubChem CID | 10416 | nih.gov |

Table 2: Representative this compound Content in Seed Oils

| Plant Source | This compound Content (%) | Method(s) Used | Citation |

| Sida ovata seed oil | 14.2 | GC, NMR, IR | slideshare.net |

| Ceiba speciosa seed oil | 16.15 | GC-MS, NMR | researchgate.net |

| Adansonia species oil | 3–28 | GLC-MS | researchgate.net |

Table 3: Characteristic NMR Signals for this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Technique | Source |

| ¹H NMR | ~0.75 | Cyclopropene methylene protons | ¹H NMR | researchgate.netsci-hub.se |

| ¹³C NMR | 109.04 – 109.49 | Cyclopropene carbons | ¹³C NMR | researchgate.netsci-hub.se |

Academic Implications and Future Research Trajectories

Role of Malvalic Acid as a Model Compound in Cyclopropenoid Fatty Acid Chemistry and Biochemistry

This compound serves as a crucial model compound for understanding the chemistry and biochemistry of cyclopropenoid fatty acids (CPFAs) due to its characteristic cyclopropene (B1174273) ring structure slideshare.net. This unique structural feature imparts distinct chemical reactivity, making it valuable for exploring reaction mechanisms and properties relevant to other CPFAs . Researchers utilize this compound to investigate the stability and transformations of the strained cyclopropene ring, which is susceptible to reactions like hydrogenation and oxidation aocs.org. Its presence in common seed oils like cottonseed and baobab oil, coupled with its well-defined structure, facilitates comparative studies with other CPFAs such as sterculic acid slu.segerli.comcsic.es. By studying this compound, scientists gain a deeper understanding of the broader class of CPFAs, their formation, and their interactions within biological systems ontosight.ai.

Contributions to the Broader Understanding of Plant Lipid Metabolism Diversity and Regulation

The study of this compound contributes significantly to the understanding of the vast diversity and intricate regulation of plant lipid metabolism frontiersin.org. This compound is biosynthesized from common fatty acid precursors like oleic acid, involving a series of enzymatic reactions that include α-oxidation slu.se. This pathway highlights the complex modifications that plants can perform on fatty acids, leading to unusual structures like the cyclopropene ring slu.seagriculturejournals.czpnas.org. Research into this compound's biosynthesis provides insights into the enzymes and regulatory mechanisms governing the production of unusual fatty acids in plants, which can differ significantly from the more common fatty acids found in most plant oils frontiersin.orgnih.govaocs.orgresearchgate.net. Understanding these pathways is essential for appreciating the full spectrum of plant lipid diversity and how it is regulated under various physiological conditions.

Unveiling Uncharacterized Enzymatic Machinery in Biosynthesis and Degradation

A key area of ongoing research is the identification and characterization of the enzymatic machinery responsible for this compound biosynthesis and degradation slu.senih.gov. While the general pathway from oleic acid to sterculic acid and then to this compound via α-oxidation is proposed, the specific enzymes involved remain largely uncharacterized slu.seagriculturejournals.czpnas.org. Identifying these enzymes is critical for understanding the precise biochemical steps and regulatory control points in CPFA production. Furthermore, research into the degradation pathways of this compound is also needed to fully elucidate its metabolic fate within plants and other organisms. This pursuit involves employing techniques like gene discovery, protein expression, and enzyme assays to uncover novel enzymatic activities ucl.ac.ukresearchgate.netresearchgate.net.

Elucidation of this compound's Precise Functional Role in Plant Physiology and Development

The precise functional role of this compound within the plants that produce it is an area that warrants further investigation nih.gov. While CPFAs are known to be present in seed oils, their specific physiological functions in plants, such as roles in defense against pathogens or insects, are still being explored researchgate.netd-nb.infoosti.gov. Some studies suggest that CPFAs might act as protective agents against fungal and insect attack csic.es. Understanding these roles is crucial for appreciating the evolutionary significance of this compound biosynthesis and its contribution to plant survival and development. Research in this area could involve studying transgenic plants with altered CPFA levels to observe effects on plant physiology and stress responses.

Methodological Advancements in Analytical Techniques for Trace Analysis and Isomer Differentiation

Accurate and sensitive analytical techniques are essential for the study of this compound, particularly for trace analysis and the differentiation of its isomers gerli.comagriculturejournals.cznih.govacs.orgacs.orgnih.gov. The cyclopropene ring's reactivity and potential for isomerization pose challenges for standard analytical methods. While Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed, advancements are continuously being made to improve resolution, sensitivity, and accuracy agriculturejournals.cznih.govacs.orgnih.govgoogle.com. Developing methods that can reliably quantify this compound at low concentrations and distinguish it from closely related compounds is crucial for both research and quality control applications. The use of derivatization techniques, such as forming phenacyl esters, followed by advanced chromatographic separation and detection methods (e.g., LC-MS) are key areas of development gerli.comagriculturejournals.czacs.orgnih.gov.

Exploration of this compound's Interactions with Specific Enzymes and Proteins at a Molecular Level

This compound's interactions with specific enzymes and proteins at a molecular level are of significant interest, particularly its well-documented inhibitory effect on stearoyl-CoA desaturase (SCD) gerli.comresearchgate.netosti.govnottingham.ac.ukgoogle.comnih.govnih.govtaylorandfrancis.com. SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids, and its inhibition by this compound affects cellular membrane physiology and lipid metabolism gerli.com. Understanding the precise molecular mechanisms of this interaction, including binding sites and conformational changes, can provide insights into metabolic regulation and potential therapeutic targets google.comnih.gov. Further research could explore this compound's interactions with other enzymes and proteins, potentially revealing novel biological activities or mechanisms of action.

Q & A

Q. What are the key structural features of malvalic acid that distinguish it from other cyclopropene fatty acids?

this compound is characterized by a cyclopropene ring at the C8-C9 position and a 17-carbon aliphatic chain, making it a C18 fatty acid. Its systematic name, 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid, differentiates it from sterculic acid (C19), which has a cyclopropene ring at C9-C10. Structural confirmation relies on infrared spectroscopy (IR) for cyclopropene ring detection (640–680 cm⁻¹) and nuclear magnetic resonance (NMR) for carbon chain analysis .

Q. What methodological approaches are recommended for isolating this compound from plant sources like Malva verticillata?

Isolation typically involves solvent extraction (e.g., hexane or ethanol) followed by column chromatography (silica gel or reversed-phase) to separate cyclopropene fatty acids. Thin-layer chromatography (TLC) with iodine staining can preliminarily identify this compound. Final purification requires recrystallization or preparative HPLC, with structural validation via mass spectrometry (MS) and NMR .

Q. How can researchers confirm the presence of this compound in cottonseed oil despite its low concentration (~1%)?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) enhances sensitivity. The Halphen test, a colorimetric assay specific for cyclopropene rings, provides preliminary confirmation. For quantification, high-resolution LC-MS/MS in negative ion mode is recommended, targeting the molecular ion [M-H]⁻ at m/z 279.2 .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the inhibitory effects of this compound on stearoyl-CoA desaturase (SCD1)?

In vitro assays using microsomal SCD1 enzymes and radiolabeled substrates (e.g., ¹⁴C-stearic acid) can quantify inhibition kinetics. Dose-response studies should include controls for cyclopropene ring stability (e.g., pH and temperature variations). Complementary in vivo models (e.g., rodent diets supplemented with this compound) assess membrane permeability changes via lipidomics profiling .

Q. How should researchers optimize LC-MS/MS parameters for accurate quantification of this compound in complex biological matrices?

Use electrospray ionization (ESI) in negative mode with a C18 column (2.1 × 100 mm, 1.7 µm). Optimize collision energy (CE) to 25–30 eV for fragmentation of [M-H]⁻ (m/z 279.2 → 237.1). Include internal standards (e.g., deuterated heptadecanoic acid) to correct for matrix effects. Validate linearity (0.1–50 µg/mL) and limit of detection (LOD < 0.05 µg/mL) .

Q. What factors contribute to the transient nature of this compound in rumen biohydrogenation versus its stability in plant oils?

In rumen systems, microbial enzymes rapidly hydrogenate this compound into stearic acid intermediates, limiting its persistence. In contrast, plant oils lack these enzymes, and refining processes (e.g., deodorization) degrade cyclopropene rings. Stability studies should compare pH, temperature, and enzymatic activity across systems .

Q. How can discrepancies in reported toxicity levels of this compound across studies be resolved?

Variability arises from differences in purity (e.g., co-eluting sterculic acid in plant extracts) and model systems (e.g., cell lines vs. whole organisms). Standardize protocols using synthetic this compound (≥98% purity) and include toxicity controls (e.g., cyclopropane analogs). Meta-analyses should adjust for extraction methods and dose metrics .

Data Analysis and Contradiction Resolution

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound on lipid profiles?

Multivariate analysis (e.g., principal component analysis) identifies lipid class variations. Dose-response curves should use nonlinear regression (e.g., log-logistic model) to estimate EC₅₀ values. Pairwise comparisons (ANOVA with Tukey post hoc) address inter-group variability. Replicate studies (n ≥ 3) ensure reproducibility .

Q. How can researchers validate the cyclopropene ring’s role in this compound’s bioactivity versus its aliphatic chain?

Synthesize structural analogs (e.g., cyclopropane or straight-chain versions) and compare bioactivity in enzyme inhibition assays. Computational modeling (e.g., molecular docking) predicts interactions between the cyclopropene ring and SCD1’s active site. Use ¹³C-labeled this compound to track metabolic fate via isotope-ratio MS .

Methodological Best Practices

Q. What precautions are critical when handling this compound in laboratory settings?

Store this compound in inert atmospheres (argon) at -20°C to prevent cyclopropene ring oxidation. Use amber glassware to minimize light-induced degradation. In animal studies, monitor acute toxicity (e.g., reduced feed intake) and histological changes in liver and adipose tissues .

Q. How should researchers document synthetic this compound preparation for reproducibility?

Report reaction conditions (catalyst, solvent, temperature), purification steps (e.g., column chromatography gradients), and characterization data (¹H/¹³C NMR, HRMS). Provide elemental analysis (C, H, O) to confirm purity. Deposit spectral data in public repositories (e.g., HMDB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.